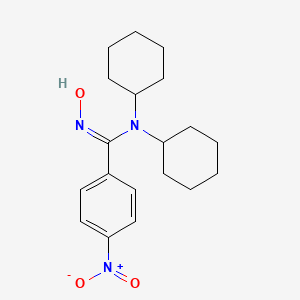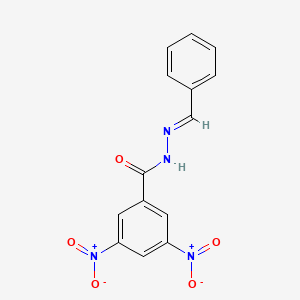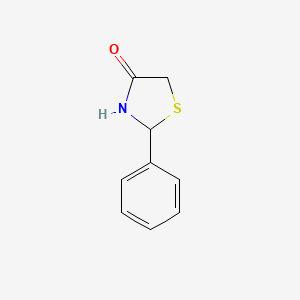
2-phenyl-1,3-thiazolidin-4-one
Übersicht
Beschreibung
2-phenyl-1,3-thiazolidin-4-one is a chemical compound with the linear formula C9H9NOS . It is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . This compound has been the subject of extensive research due to its significant anticancer activities .
Synthesis Analysis
Thiazolidin-4-one derivatives have been synthesized using various strategies. Most recently, synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . For instance, a novel series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid .Molecular Structure Analysis
The molecular structure of 2-phenyl-1,3-thiazolidin-4-one is susceptible to modification in positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have shown significant anticancer activities . They play a role in anticancer activity by inhibition of various enzymes and cell lines .Physical And Chemical Properties Analysis
The physical properties of 3-unsubstituted 4-thiazolidinones are usually solids, often melting with decomposition . The attachment of an alkyl group to the nitrogen lowers the melting point .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
2-Phenyl-1,3-thiazolidin-4-one derivatives have shown significant potential in antioxidant activities. Studies have synthesized various thiazolidin-4-one derivatives and evaluated their effectiveness using in vitro methods such as the DPPH radical scavenging assay and phosphomolybdenum method. These evaluations have demonstrated that certain derivatives exhibit antioxidant capacities comparable to standard antioxidants like ascorbic acid. The activity is influenced by the nature of the substituents on the phenyl ring, with radicals like NO2 and OH having a significant impact (Apotrosoaei et al., 2014).
Synthesis and Characterization
The compound has been utilized in various synthesis processes. For instance, a one-pot multicomponent reaction involving 2-phenyl-1,3-thiazolidin-4-one has been developed to synthesize novel pyrimidino thiazolidin-4-ones. These compounds have been characterized using techniques like melting point, elemental analysis, MS, FT-IR, and NMR spectroscopy (Kanagarajan et al., 2009).
Crystal Structure Analysis
Research has also focused on understanding the crystal structure of 2-phenyl-1,3-thiazolidin-4-one derivatives. This involves determining how these compounds crystallize and their molecular arrangement in solid form, which is crucial for understanding their chemical properties and potential applications (Iyengar et al., 2005).
Anticancer and Antioxidant Activities
There is also research indicating that certain 1,3-thiazolidin-4-one derivatives demonstrate high antioxidant and anticancer activities. This is achieved through the synthesis of novel compounds and their subsequent evaluation in biological assays (Saied et al., 2019).
Quantitative Structure-Activity Relationships
In some studies, the structure-activity relationships of thiazolidin-4-one derivatives have been investigated, particularly their acting as H1-histamine antagonists. These studies have led to insights about how molecular modifications affect their affinity and activity, which is valuable for medicinal chemistry (Bolognese et al., 1995).
Medicinal Chemistry Utility
1,3-Thiazolidin-4-ones, including 2-phenyl derivatives, are significant in medicinal chemistry due to their potential as synthons for various biologically active compounds. Their diverse reactions and synthesis methods offer considerable scope in this field (Cunico et al., 2008).
Antibacterial Activity
These compounds have also been studied for their antibacterial properties. Research has been conducted to synthesize novel thiazolidin-4-one derivatives and evaluate their effectiveness against various bacteria. This research is crucial in the development of new antibacterial agents (Reddy et al., 2011).
Wirkmechanismus
Thiazolidin-4-one derivatives illustrate anticancer activity . They have been reported to be potential scaffolds to construct new molecules for medicinal chemistry . They show a wide range of biological activities, such as antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .
Zukünftige Richtungen
Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities . This suggests a promising future in the area of medicinal chemistry with potential activities against different diseases . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOFKQWPDBUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302724 | |
| Record name | 2-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-thiazolidin-4-one | |
CAS RN |
10220-27-6 | |
| Record name | NSC153119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents on the phenyl rings of 2-phenyl-1,3-thiazolidin-4-one derivatives impact their NMR spectra?
A2: Introducing substituents on either the 2-phenyl or 3-benzyl rings of 2-phenyl-1,3-thiazolidin-4-one derivatives leads to noticeable shifts in both 1H and 13C NMR spectra. [, , ] These shifts are attributed to the electronic effects of the substituents influencing the electron density around various atoms in the molecule, including the methine proton at C(2), the methylene protons at C(5), and the carbons at C(2), C(4), C(5), and the benzyl carbon.
Q2: Can we predict the 13C NMR chemical shifts of substituted 2-phenyl-1,3-thiazolidin-4-ones based on monosubstituted analogs?
A3: An “additivity” equation has been proposed to predict the 13C chemical shifts of disubstituted 2-phenyl-1,3-thiazolidin-4-ones using experimental data from monosubstituted analogs. [] While this approach showed promise for disubstituted series with identical substituents on both phenyl rings, its accuracy decreased when applied to compounds with different substituents. [] This suggests that predicting chemical shifts in more diversely substituted 2-phenyl-1,3-thiazolidin-4-ones requires further refinement of the existing models.
Q3: How can 2-phenyl-1,3-thiazolidin-4-ones be selectively oxidized to their corresponding sulfoxides and sulfones?
A4: Oxone® has proven to be an effective reagent for the selective oxidation of 2-phenyl-1,3-thiazolidin-4-ones. [] Using 3 equivalents of Oxone® at room temperature leads to selective formation of the sulfoxide derivative. [] To obtain the sulfone, a higher temperature and increased equivalents of Oxone® are required. [] Notably, the selectivity of sulfone formation is influenced by the nature and position of substituents on the N3 aromatic ring. []
Q4: What is the coordination geometry of triphenyltin chloride when complexed with a 2-phenyl-1,3-thiazolidin-4-one ligand?
A5: Crystallographic studies have shown that in the 1:1 adduct of triphenyltin chloride with a 2-phenyl-1,3-thiazolidin-4-one ligand, the tin atom adopts a trigonal-bipyramidal coordination geometry. [] The oxygen atom of the thiazolidin-4-one ring and the chloride ion occupy the axial positions, while the three phenyl groups occupy the equatorial positions.
Q5: Have benzimidazole derivatives of 2-phenyl-1,3-thiazolidin-4-one been explored for their pharmacological properties?
A6: Researchers have synthesized novel benzimidazole derivatives of 2-phenyl-1,3-thiazolidin-4-one and characterized them using techniques such as IR and mass spectrometry. [] These compounds were subsequently screened for potential central nervous system (CNS) activity through gross behavioral studies and locomotion activity assessments. [] This suggests that incorporating 2-phenyl-1,3-thiazolidin-4-one into more complex structures could lead to the discovery of new pharmacologically active agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



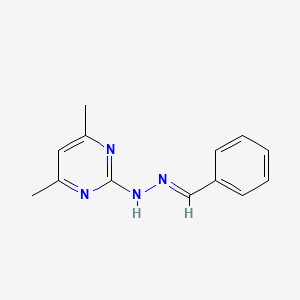
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3839334.png)
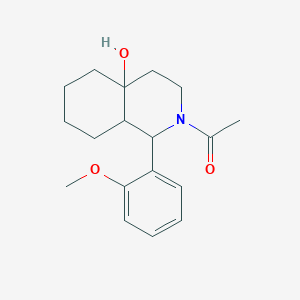
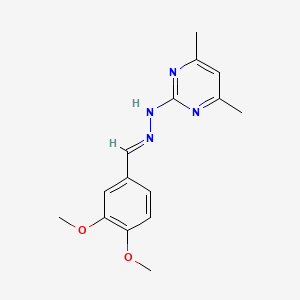
![2,4-dichloro-6-[({2-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839361.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N,N-diethyl-4-nitrobenzenecarboximidamide](/img/structure/B3839367.png)
![2-butyryl-3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3839378.png)
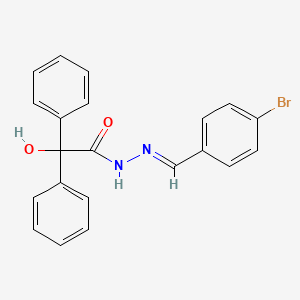

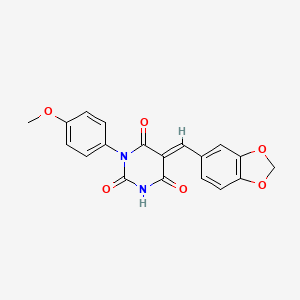
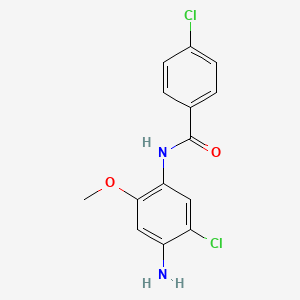
![3-(4-butoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839411.png)
